molecular formula C14H14N2OS B2685050 N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034568-67-5

N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No. B2685050
CAS RN: 2034568-67-5
M. Wt: 258.34
InChI Key: ROXCBFPXJKOYPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide”, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide” consists of a thiophene ring attached to a carboxamide group and a cyclopropylpyridinyl group.


Chemical Reactions Analysis

Thiophene derivatives, including “N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .


Physical And Chemical Properties Analysis

“N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C14H14N2OS and a molecular weight of 258.34. Additional physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide is part of a broader category of compounds that have been synthesized and characterized for their structural properties and potential biological activities. For instance, studies have focused on the synthesis and characterization of thiophene-carboxamide derivatives and their complexes with metals like Co(II), Ni(II), and Cu(II). These compounds have been evaluated for their antioxidant and anticancer activities, demonstrating the potential medicinal applications of thiophene-carboxamide derivatives (Yeşilkaynak, 2016).

Biological Activity

Research has been directed towards evaluating the biological activities of thiophene-carboxamide derivatives, including their potential as anticancer agents. For example, certain derivatives have been synthesized and assessed for their inhibitory effects on enzymes and cancer cells, showcasing the therapeutic potential of these compounds in cancer treatment and other diseases (Liu et al., 1996).

Antimicrobial and Antifungal Properties

Compounds within this chemical family have also been explored for their antimicrobial and antifungal properties. Research indicates that metal complexes derived from thiophene-carboxamide exhibit significant activity against bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Hanif et al., 2014).

Chemotherapeutic Applications

Further studies have focused on the chemotherapeutic applications of these compounds, investigating their role as radiosensitizers and bioreductively activated cytotoxins. This research underscores the potential of thiophene-carboxamide derivatives in enhancing the efficacy of radiation therapy in cancer treatment (Threadgill et al., 1991).

Future Directions

Thiophene derivatives, including “N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide”, have shown potential in various therapeutic applications . Future research could focus on further exploring these applications, investigating the specific mechanisms of action, and optimizing the synthesis process.

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(12-3-4-18-9-12)16-7-10-5-13(8-15-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXCBFPXJKOYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide

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